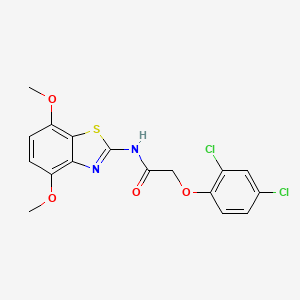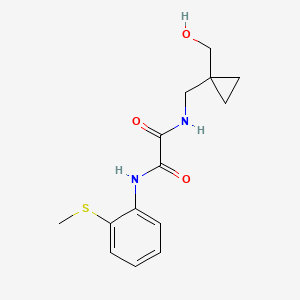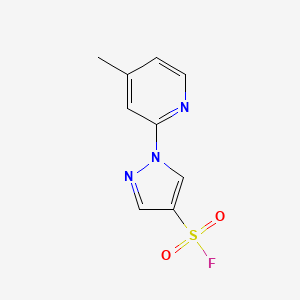![molecular formula C14H12FNO3S B2422248 [2-(3-Fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate CAS No. 502721-93-9](/img/structure/B2422248.png)
[2-(3-Fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Fluorescence Sensing
Thiophene derivatives, particularly those with specific functional groups, have shown potential in fluorescence "turn-on" sensing for carboxylate anions. The fluorescence enhancement upon binding with carboxylate anions is attributed to intramolecular H-bonding stabilization of an anion-ionophore adduct, which effectively eliminates possible quenching processes. This principle could potentially be applied or extended to similar compounds, including "[2-(3-Fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate," for the development of sensitive and selective fluorescence-based sensors (Dae-Sik Kim & K. Ahn, 2008).
Material and Optical Properties
Research on fluorinated polythiophenes, including those with alkylthiophene derivatives, has been focused on their synthesis, characterization, and application in nonlinear optical limiting based on efficient two-photon absorption. These studies reveal that structural modifications, such as fluorination, significantly impact the electronic properties of conjugated polythiophenes, suggesting a pathway for tuning the optical and electrical properties of thiophene-based materials for applications in organic electronics and photonics (L. Robitaille & M. Leclerc, 1994).
Synthesis and Chemical Reactivity
Efficient synthetic routes and chemical reactivities of thiophene derivatives offer insights into the versatility of these compounds in organic synthesis. For instance, the development of a practical protocol for the N-arylation of methyl 2-aminothiophene-3-carboxylate via Chan-Lam cross-coupling demonstrates the feasibility of functionalizing thiophene derivatives for further chemical transformations. Such methodologies could be applicable to the synthesis and functionalization of "this compound," expanding its utility in organic and medicinal chemistry (Komal Rizwan et al., 2015).
Properties
IUPAC Name |
[2-(3-fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3S/c1-9-5-6-20-13(9)14(18)19-8-12(17)16-11-4-2-3-10(15)7-11/h2-7H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGWWERKWAAQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57261517 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
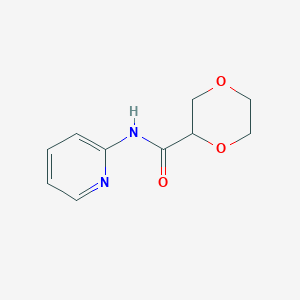


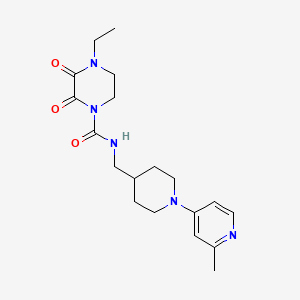
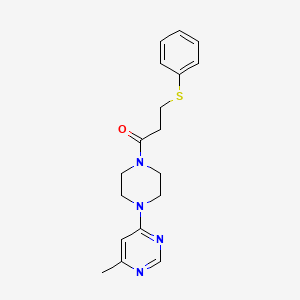
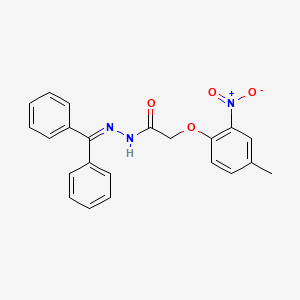
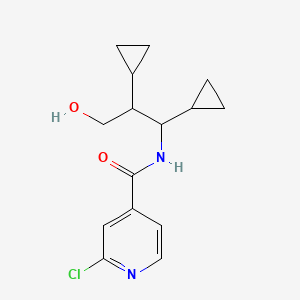
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2422179.png)
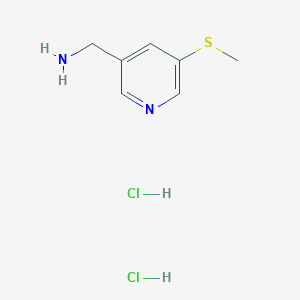
![ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2422182.png)
![Tert-butyl 4-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2422183.png)
